molecular formula C5H2Cl3NO B156802 Pyriclor CAS No. 1970-40-7

Pyriclor

Cat. No.: B156802
CAS No.: 1970-40-7
M. Wt: 198.43 g/mol
InChI Key: XTVIFVALDYTCLL-UHFFFAOYSA-N
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Description

Pyriclor is a useful research compound. Its molecular formula is C5H2Cl3NO and its molecular weight is 198.43 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pyriclor, also known as 2,3,5-trichloro-4-pyridinol, primarily targets the photosynthetic apparatus in plants . It specifically interacts with the oxygen-evolving system and/or Pigment System 2, which are crucial components of the photosynthetic process .

Mode of Action

This compound inhibits normal carotenogenesis, the process of carotenoid production, in plants . Carotenoids are essential pigments that protect chlorophyll from photodestruction . This compound’s interaction with its targets leads to a significant reduction in the synthesis of these protective pigments .

Biochemical Pathways

The inhibition of carotenoid synthesis by this compound affects the photosynthetic pathway . This disruption leads to the accumulation of carotenoid precursors in the plants . The lack of carotenoids results in the photodestruction of chlorophyll and chloroplast disruption .

Result of Action

The primary result of this compound’s action is the photodestruction of chlorophyll and disruption of chloroplasts due to the inhibition of carotenoid synthesis . This leads to a decrease in photosynthetic activity, which can ultimately cause plant death .

Action Environment

The efficacy and stability of this compound’s action can be influenced by environmental factors such as light intensity . For instance, chlorophyll in plants treated with this compound was found to be unstable and partially destroyed by illumination at high light intensities . This suggests that the environment in which this compound is applied can significantly impact its effectiveness.

Biochemical Analysis

Biochemical Properties

Pyriclor plays a significant role in biochemical reactions. It has been found to inhibit some photochemical reactions that bring about the formation of assimilatory power, including the generation of adenosine-5′-triphosphate (ATP) and reduced nicotinamide-adenine dinucleotide phosphate (NADHP 2) . The nature of these interactions involves the inhibition of these processes at a rather high level of this compound .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, treatment of tobacco with this compound leads to progressive disruption of chloroplast ultrastructure . This includes the inception of a spherical form, swelling of the fret system, and commencement of loss of starch . These changes influence cell function significantly, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and its effect on gene expression. Evidence suggests that the locus of attack is the oxygen-evolving system and/or Pigment System 2 of the photosynthetic apparatus . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initial changes include the inception of a spherical form, swelling of the fret system, and commencement of loss of starch . More advanced changes include the complete disappearance of starch, further swelling and disorganization of the fret membrane system, followed by swelling and disruption of the membranes of the granal discs and rupture of the chloroplast envelope .

Metabolic Pathways

It is known that this compound inhibits some photochemical reactions, which could potentially impact various metabolic pathways .

Subcellular Localization

It has been observed to cause disruption in chloroplasts, suggesting that it may localize to these organelles

Properties

IUPAC Name

2,3,5-trichloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVIFVALDYTCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042354
Record name Pyriclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1970-40-7
Record name Pyriclor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1970-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriclor [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyriclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRICLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68ACR3FCDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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